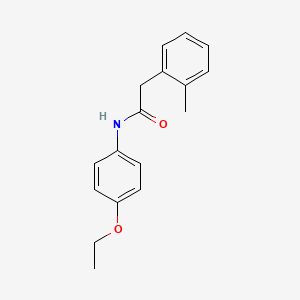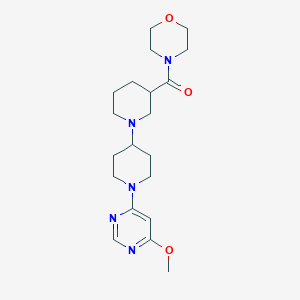![molecular formula C15H17Cl2NO B5324913 {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)
{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BAM is a white to off-white crystalline powder that is soluble in water and commonly used as a reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride is not fully understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to react with various electrophiles, including aldehydes and ketones, to form imines and enamines. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs targeting pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive, making it an attractive reagent for various research projects. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride. One possible direction is the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. Another possible direction is the synthesis of new compounds using this compound as a reagent, including chiral compounds and heterocycles. Additionally, the study of the mechanism of action of this compound and its interactions with various enzymes and proteins could provide valuable insights into the development of new drugs and the understanding of various biological processes.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a multi-step process, and it has been studied for its potential applications in organic and medicinal chemistry. This compound has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of new drugs and the synthesis of new compounds using this compound as a reagent.
Synthesemethoden
The synthesis of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride involves a multi-step process that starts with the preparation of 4-chlorobenzyl alcohol. The alcohol is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. The benzylidene derivative is then reduced using sodium borohydride to form {2-[(4-chlorobenzyl)oxy]benzyl}methylamine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of this compound.
Wissenschaftliche Forschungsanwendungen
{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride has been extensively studied for its potential applications in various fields. In organic chemistry, this compound is commonly used as a reagent for the synthesis of various compounds, including heterocycles and chiral compounds. This compound has also been studied for its potential applications in medicinal chemistry, specifically for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-17-10-13-4-2-3-5-15(13)18-11-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADNORATFOGVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrazine-2-carboxamide](/img/structure/B5324833.png)
![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)


![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)

